2-(5-Methylidene-6-oxopyridazin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylidene-6-oxopyridazin-3-yl)acetic acid is a compound belonging to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 2-(5-Methylidene-6-oxopyridazin-3-yl)acetic acid typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-Methylidene-6-oxopyridazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, often using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methylidene-6-oxopyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate ion channels to exert its antihypertensive effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(5-Methylidene-6-oxopyridazin-3-yl)acetic acid can be compared with other pyridazinone derivatives, such as:
2-(3-Methyl-6-oxopyridazin-1(6H)-yl)acetic acid: Similar in structure but with different substituents, leading to variations in pharmacological activity.
2-(5-Benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid: Exhibits different biological activities due to the presence of benzyl and phenyl groups.
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-(5-methylidene-6-oxopyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O3/c1-4-2-5(3-6(10)11)8-9-7(4)12/h2H,1,3H2,(H,10,11) |
InChI Key |
FANRNFGLDZXVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(N=NC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.